molecular formula C18H22ClF3N6O2S B2517178 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-09-3

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine

Cat. No. B2517178
M. Wt: 478.92
InChI Key: FYKDLDKTEXNCNJ-UHFFFAOYSA-N
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Description



  • The compound is a piperazine derivative with a pyridine ring substituted by a chloro group and a trifluoromethyl group.

  • It also contains an imidazole moiety attached to the piperidine ring via a sulfonamide group.





  • Synthesis Analysis



    • The synthetic route for this compound involves the selective functionalization of the pyridine ring and subsequent coupling with the imidazole-containing fragment.

    • Detailed synthetic methods would require reviewing relevant literature.





  • Molecular Structure Analysis



    • The molecular formula is C₁₇H₁₈ClF₃N₆O₂.

    • The compound consists of a piperazine core, a pyridine ring, and an imidazole group.





  • Chemical Reactions Analysis



    • The compound may undergo various reactions typical for piperazines, pyridines, and imidazoles.

    • Specific reactions would depend on the functional groups present.





  • Physical And Chemical Properties Analysis



    • The compound is a solid with a melting point of 23-27°C.

    • It is soluble in water and other polar solvents.

    • Safety information indicates it is toxic if ingested or inhaled.




  • Scientific Research Applications

    Antimicrobial and Antimalarial Activity

    Compounds containing piperazine and imidazole moieties, similar to the one , have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal species. Additionally, some derivatives have shown antimalarial activity, highlighting their potential in developing treatments for infectious diseases (Bhatt, Kant, & Singh, 2016).

    Industrial Applications

    In the context of industrial applications, certain derivatives have been utilized as additives in the electrolytic coloring of anodized aluminum. Their roles include influencing the throwing power and resistance to atmospheric oxidation, which are critical parameters in enhancing the durability and aesthetic appeal of anodized aluminum products (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

    Antidiabetic Potential

    Research into the antidiabetic properties of triazolo-pyridazine-6-yl-substituted piperazines has revealed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. This enzyme plays a key role in glucose metabolism, making these compounds promising candidates for the development of new antidiabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

    Anticancer Research

    Compounds with a similar chemical backbone have been synthesized and tested for their antiproliferative effects against various human cancer cell lines. This research is vital for the discovery of new chemotherapeutic agents and understanding the molecular mechanisms underlying cancer cell proliferation (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

    Cognitive Enhancement

    Derivatives of imidazo[4,5-b]pyridines have been explored for their cognition-enhancing properties. These compounds interact with the 5-HT6 receptor, a known target for improving cognitive function. Such research offers potential pathways for treating cognitive deficits associated with neurological disorders (Vanda et al., 2018).

    Safety And Hazards



    • The compound poses risks associated with acute toxicity, skin and eye irritation, and respiratory effects.

    • Proper handling and protective measures are essential.




  • Future Directions



    • Investigate potential therapeutic applications based on its structure and properties.

    • Explore its interactions with biological targets.




    properties

    IUPAC Name

    1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]piperazine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H22ClF3N6O2S/c19-15-9-13(18(20,21)22)10-24-17(15)27-7-5-26(6-8-27)14-1-3-28(4-2-14)31(29,30)16-11-23-12-25-16/h9-12,14H,1-8H2,(H,23,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FYKDLDKTEXNCNJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CN=CN4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H22ClF3N6O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    478.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine

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